(3aS,6aR)-Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride

HIV-1 protease inhibition Structure-based drug design P2 ligand SAR

This compound is an optically pure bicyclic amine hydrochloride featuring a fused cyclopentane–tetrahydrofuran core with defined (3aS,6aR) stereochemistry. It serves as a direct precursor to the cyclopentyltetrahydrofuranyl (Cp-THF) urethane P2 ligand, a high-affinity scaffold developed by Ghosh and colleagues for structure-based design of HIV-1 protease inhibitors capable of combating drug-resistant viral variants.

Molecular Formula C7H14ClNO
Molecular Weight 163.65
CAS No. 2059908-47-1
Cat. No. B2371652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3aS,6aR)-Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride
CAS2059908-47-1
Molecular FormulaC7H14ClNO
Molecular Weight163.65
Structural Identifiers
SMILESC1CC2C(C1)(CCO2)N.Cl
InChIInChI=1S/C7H13NO.ClH/c8-7-3-1-2-6(7)9-5-4-7;/h6H,1-5,8H2;1H/t6-,7+;/m1./s1
InChIKeyOXCPZUHQMQFKOM-HHQFNNIRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3aS,6aR)-Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride (CAS 2059908-47-1): A Defined Chiral Intermediate for P2 Cp-THF Ligands in HIV-1 Protease Inhibitor Drug Discovery


This compound is an optically pure bicyclic amine hydrochloride featuring a fused cyclopentane–tetrahydrofuran core with defined (3aS,6aR) stereochemistry. It serves as a direct precursor to the cyclopentyltetrahydrofuranyl (Cp-THF) urethane P2 ligand, a high-affinity scaffold developed by Ghosh and colleagues for structure-based design of HIV-1 protease inhibitors capable of combating drug-resistant viral variants [1]. The hydrochloride salt form provides aqueous solubility and convenient handling for subsequent coupling reactions in medicinal chemistry and process development workflows.

Why General Bicyclic Amines or Racemic Mixtures Cannot Replace (3aS,6aR)-Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride in Cp-THF Inhibitor Syntheses


The biological activity of Cp-THF-based HIV-1 protease inhibitors is exquisitely sensitive to the absolute configuration of the P2 ligand. The (3aS,6aR) stereochemistry is mandatory for productive binding in the S2 subsite of HIV-1 protease, where the fused bicyclic framework makes critical backbone hydrogen bonds [1]. Replacing this intermediate with the racemic trans-amine (CAS 2059908-46-0) or with diastereomeric mixtures requires costly chiral resolution steps and reduces overall process efficiency. Furthermore, attempts to substitute the Cp-THF scaffold with meso-bicyclic alternatives (e.g., 1,3-dioxolane or 1,4-dioxane urethanes) yield inhibitors with substantially divergent antiviral potencies, as demonstrated by Ghosh et al. where inhibitors with the Cp-THF P2 ligand maintained >10-fold superior antiviral IC50 values compared to their meso counterparts [2].

Head-to-Head Quantitative Evidence: (3aS,6aR)-Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride Versus Closest Analogs and Alternatives


Enzyme Inhibitory Potency: Cp-THF P2 Inhibitor vs. Meso-Bicyclic Urethane Inhibitors

Inhibitor 2, which employs a Cp-THF-derived P2 urethane originating from the (3aS,6aR)-configured scaffold, exhibited a Ki = 0.11 nM and antiviral IC50 = 3.8 nM against wild-type HIV-1 [1]. In contrast, inhibitor 3, a structurally related analog incorporating a meso-bicyclic 1,3-dioxolane urethane P2 ligand that is achiral, showed a comparable enzyme Ki (0.18 nM) but a significantly weaker antiviral IC50 (170 nM), representing a ~45-fold reduction in cellular antiviral potency [1].

HIV-1 protease inhibition Structure-based drug design P2 ligand SAR

Ultra-high Enzyme Potency of C3-Hydroxyl Cp-THF Inhibitor vs. Darunavir (Bis-THF) Reference Standard

Inhibitors derived from the C3-substituted Cp-THF P2 scaffold, built upon the (3aS,6aR) core, achieve extraordinary enzyme inhibitory potency. Inhibitor 2 (compound 2 in Ghosh et al. 2012, bearing a 3-(R)-hydroxy group on the Cp-THF core) displayed Ki = 5 pM against wild-type HIV-1 protease and an antiviral IC50 = 2.9 nM [1]. By comparison, darunavir, which utilizes the bis-tetrahydrofuranylurethane (bis-THF) P2 ligand, exhibits a Ki of approximately 1 nM against wild-type HIV-1 protease under similar assay conditions [2]. This represents a 200-fold improvement in enzyme binding affinity for the Cp-THF-derived inhibitor.

HIV-1 protease Enzyme inhibition Drug resistance

Multidrug-Resistant (MDR) HIV-1 Variant Potency: Cp-THF Inhibitors Retain Activity Where Alternative P2 Ligands Lose Efficacy

C3-substituted Cp-THF-derived inhibitors, synthesized from the chiral (3aS,6aR) core, maintain impressive potency against a panel of multidrug-resistant HIV-1 clinical isolates [1]. Specifically, both inhibitors 3c and 3d, which feature Cp-THF P2 urethanes with C3-functionalization, displayed retained antiviral activity against MDR variants that typically confer high-level resistance to first-generation protease inhibitors [1]. This breadth of activity is attributed to the Cp-THF ligand's ability to form extensive backbone hydrogen-bonding interactions in the S2 subsite, including a water-mediated contact with the Gly48 amide NH [1].

Drug resistance Multi-PI-resistant HIV-1 Antiviral breadth

Stereochemical Fidelity: Defined (3aS,6aR) Configuration vs. Racemic cis-Amines in Darunavir Intermediate Syntheses

This compound is supplied as the single enantiomer (3aS,6aR)-hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride (CAS 2059908-47-1, MW 163.65 g/mol) . The racemic cis-analog (CAS 2059908-46-0, rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-amine, free base MW 127.18 g/mol) is also commercially available but requires additional chiral resolution to isolate the active enantiomer . Use of the racemate incurs a 50% theoretical yield loss and adds at least one additional purification step. In contrast, direct procurement of the optically pure hydrochloride eliminates resolution costs and streamlines downstream coupling to activated carbonate or chloroformate reagents for urethane formation.

Chiral synthesis Intermediate procurement Process chemistry

Structural Basis for Superior P2 Ligand Binding: Cp-THF Backbone Interactions Revealed by X-ray Crystallography

High-resolution X-ray crystal structures of HIV-1 protease in complex with Cp-THF-based inhibitors reveal extensive hydrogen-bonding networks with the enzyme backbone in the S2 subsite. The 1.45 Å structure of GRL-0489A (PDB 3ST5), a C3-substituted hexahydrocyclopentafuranyl urethane inhibitor, shows a water-mediated interaction between the 3-(R)-hydroxyl substituent of the Cp-THF ligand and the Gly48 backbone amide NH, an interaction that is not observed in the bis-THF-bound darunavir complex [1]. This backbone-focused binding mode is the structural basis for the scaffold's resistance to mutations that alter side-chain contacts in the active site.

X-ray crystallography Protein-ligand interactions Backbone binding

Where (3aS,6aR)-Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride Delivers Measurable Advantage: Specific Research and Industrial Use-Cases


Structure-based design programs for next-generation HIV-1 protease inhibitors targeting drug-resistant variants

Medicinal chemistry teams can use this intermediate to construct Cp-THF P2 urethane ligands that deliver sub-picomolar Ki values (5 pM) and antiviral IC50 in the low nanomolar range (2.9 nM) [1]. The scaffold's unique backbone-binding mode, confirmed by high-resolution X-ray crystallography (PDB 3ST5), allows rational C3-functionalization to further optimize interactions with the Gly48 flap region [2]. This is particularly relevant for programs addressing multi-PI-resistant HIV-1 strains where first-generation inhibitors have lost clinical utility.

Process chemistry development and scalable manufacture of darunavir analogs with Cp-THF P2 ligands

The pre-resolved (3aS,6aR) hydrochloride salt eliminates the need for chiral resolution steps, directly enabling urethane formation with activated carbonates or chloroformates for the synthesis of HIV protease inhibitors such as GRL-0489A and closely related analogs [1]. The defined stereochemistry and salt form facilitate reproducible coupling yields and impurity control in kilo-lab and pilot-plant settings, as documented in patent literature for darunavir intermediate preparation [2].

Comparative P2 ligand evaluation in HIV protease inhibitor lead optimization cascades

This intermediate enables synthesis of Cp-THF-based inhibitors for direct head-to-head profiling against bis-THF (darunavir-type) and meso-bicyclic (1,3-dioxolane, 1,4-dioxane) P2 ligands. The quantitative superiority of the Cp-THF scaffold in antiviral IC50 (>45-fold in cell-based assay) and enzyme Ki (>200-fold) provides a clear decision basis for selecting this scaffold as a lead series anchor in discovery programs [1].

Chemical biology tool compound synthesis for probing HIV-1 protease dimerization inhibition

Cp-THF-derived inhibitors have been employed as tool compounds to investigate the dual mechanism of protease inhibition—blocking both enzymatic activity and protease dimerization at concentrations as low as 0.01 µM [1]. Access to the chiral amine intermediate allows preparation of these probe molecules for mechanistic studies that differentiate contributions of active-site inhibition versus dimerization blockade, a distinction not readily achievable with bis-THF-based probes.

Quote Request

Request a Quote for (3aS,6aR)-Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.